ethyl 2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate
Description
Ethyl 2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate is a quinazolinone derivative characterized by a 4-methoxyphenylmethyl group at position 3, a morpholin-4-yl substituent at position 6, and a sulfanyl-acetate side chain. This compound’s structural complexity—particularly the electron-donating 4-methoxy group and the polar morpholine moiety—suggests enhanced solubility and bioavailability compared to simpler analogs. Its synthesis likely involves multi-step reactions, starting with anthranilic acid derivatives and incorporating nucleophilic substitutions or alkylations to introduce the morpholine and 4-methoxyphenylmethyl groups .
Properties
IUPAC Name |
ethyl 2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-3-32-22(28)16-33-24-25-21-9-6-18(26-10-12-31-13-11-26)14-20(21)23(29)27(24)15-17-4-7-19(30-2)8-5-17/h4-9,14H,3,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGCKTJFCFBCKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C=C(C=C2)N3CCOCC3)C(=O)N1CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate typically involves multiple steps. The synthetic route often starts with the preparation of the quinazolinone core, followed by the introduction of the morpholine and methoxyphenyl groups. The final step involves the esterification of the sulfanyl group with ethyl acetate. Reaction conditions may include the use of catalysts, specific temperatures, and solvents to optimize yield and purity.
Chemical Reactions Analysis
Ethyl 2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or morpholine groups, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of ethyl 2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The target compound shares its quinazolin-4-one core with several derivatives, but its substituents distinguish it pharmacologically and physicochemically. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
- Morpholine vs.
- 4-Methoxyphenylmethyl vs. Phenyl at R3 : The 4-methoxy group enhances lipophilicity and may slow oxidative metabolism, extending half-life relative to phenyl-substituted counterparts .
Spectroscopic and Physicochemical Properties
NMR studies of quinazolinone derivatives reveal that substituents at R3 and R6 significantly influence chemical shifts. For example:
- Region A (positions 39–44) : The morpholin-4-yl group’s protons generate distinct multiplet signals (δ 3.5–3.7 ppm), absent in analogs with R6 = H .
- Region B (positions 29–36) : The 4-methoxyphenylmethyl group causes deshielding in aromatic protons (δ 7.2–7.4 ppm), contrasting with simpler phenyl substituents (δ 7.0–7.3 ppm) .
Table 2: Key NMR Chemical Shift Differences
| Proton Region | Target Compound (ppm) | Ethyl 2-[(4-oxo-3-phenyl...)acetate (ppm) |
|---|---|---|
| R3 Aromatic Protons | 7.2–7.4 | 7.0–7.3 |
| R6 Morpholine Protons | 3.5–3.7 | N/A |
Biological Activity
Ethyl 2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structure, and various biological activities, supported by data tables and relevant research findings.
Synthesis and Structural Characteristics
This compound is synthesized through a multi-step process involving the reaction of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one with ethyl chloroacetate. The resulting product features a quinazoline core, which is known for its diverse pharmacological properties.
Chemical Formula: C18H22N2O3S
CAS Number: 689771-50-4
Biological Activities
The biological activities of this compound have been explored in various studies:
- Antimicrobial Activity
- Anticonvulsant Activity
- Antitumor Activity
Data Table: Summary of Biological Activities
| Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Anticonvulsant | Reduces seizure activity in animal models | |
| Antitumor | Inhibits proliferation of cancer cells |
Case Studies
-
Antimicrobial Efficacy Study
- A study conducted by Al-Khuzaie & Al-Majidi (2014) evaluated the antimicrobial activity of various quinazoline derivatives, including ethyl 2-{...}acetate. Results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli.
-
Anticonvulsant Activity Assessment
- In a study by El-Azab et al. (2013), the anticonvulsant properties of the compound were assessed using the maximal electroshock seizure model in mice. The results showed a dose-dependent reduction in seizure duration, indicating potential therapeutic applications.
-
Antitumor Activity Investigation
- A study published by Al-Suwaidan et al. (2016) demonstrated that ethyl 2-{...}acetate exhibits cytotoxic effects on MCF7 breast cancer cells, with IC50 values indicating significant growth inhibition.
Q & A
Q. What are the recommended synthetic routes for ethyl 2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the quinazolinone core. Key steps include:
- Covalent functionalization : Introducing the 4-methoxyphenylmethyl group via alkylation or nucleophilic substitution.
- Sulfur incorporation : Thiolation using reagents like Lawesson’s reagent or thiourea derivatives to form the sulfanyl bridge.
- Esterification : Final coupling of the thioacetate moiety via nucleophilic acyl substitution.
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may optimize morpholin-4-yl group introduction . Multi-step protocols from analogous quinazolinone syntheses (e.g., 11-step routes with Pd catalysts) are instructive .
Q. How can researchers characterize the structure of this compound?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Resolve the 3D structure, as demonstrated for ethyl ester analogs in crystallography reports .
- NMR spectroscopy : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, morpholine protons as multiplet at δ 3.5–3.7 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- IR spectroscopy : Identify carbonyl (C=O at ~1700 cm⁻¹) and sulfanyl (C-S at ~600–700 cm⁻¹) groups .
Q. What solvent systems and purification methods are optimal for isolating this compound?
- Methodological Answer :
- Solubility : Use polar aprotic solvents (e.g., DMF, DMSO) during synthesis; switch to ethyl acetate or dichloromethane for extraction.
- Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) .
Advanced Research Questions
Q. How can researchers optimize reaction yields while addressing steric and electronic effects in the quinazolinone core?
- Methodological Answer :
- Steric hindrance mitigation : Use bulky bases (e.g., DBU) to deprotonate intermediates and reduce side reactions.
- Electronic tuning : Introduce electron-withdrawing groups (e.g., morpholin-4-yl) to stabilize reactive intermediates.
- Catalyst screening : Test PdCl₂(PPh₃)₂ or PCy₃ for coupling reactions, as shown in morpholine-containing syntheses .
Q. How to resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Comparative analysis : Cross-reference NMR data with structurally similar compounds (e.g., morpholinyl or methoxyphenyl analogs) .
- Computational validation : Perform DFT calculations to predict chemical shifts and compare with experimental data .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with target enzymes (e.g., kinase domains) using software like AutoDock Vina.
Q. How to evaluate the biological activity of this compound in vitro while minimizing assay interference?
- Methodological Answer :
- Enzyme inhibition assays : Use purified kinases or phosphatases to test inhibitory potency (IC₅₀) with ATP/ADP-Glo kits.
- Cellular viability assays : Employ MTT or resazurin-based protocols, normalizing against morpholine-containing controls to account for solvent effects .
Methodological Considerations
- Experimental Design : Adopt quadripolar models (theoretical, epistemological, morphological, technical) to balance field and computational methods .
- Data Contradiction Analysis : Compare results across synthetic batches and validate via orthogonal techniques (e.g., HPLC purity checks alongside NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
